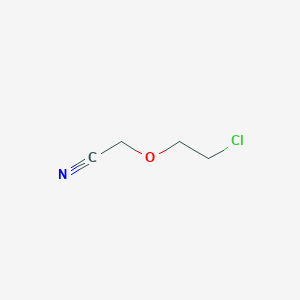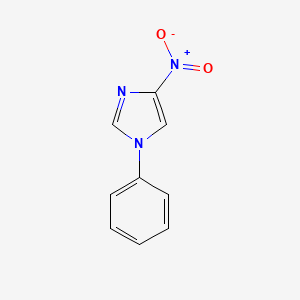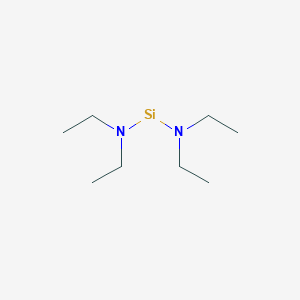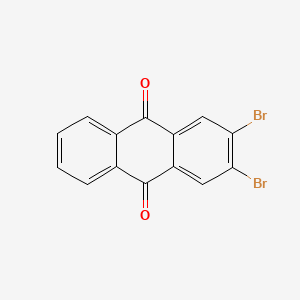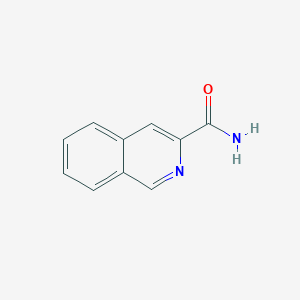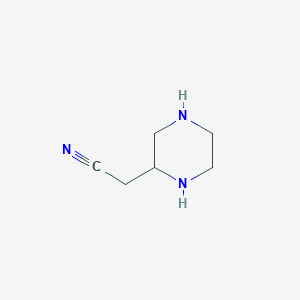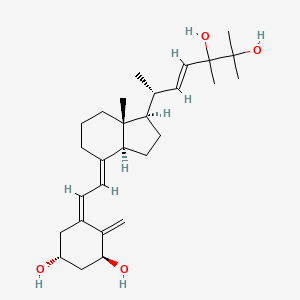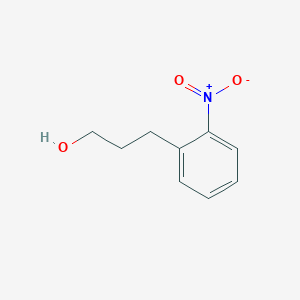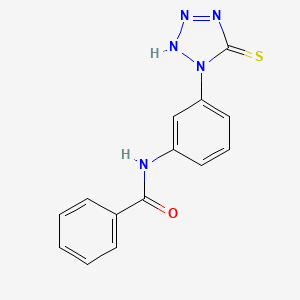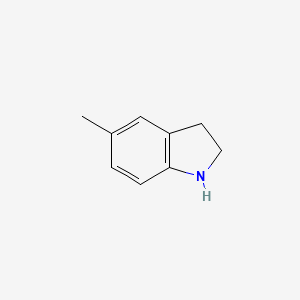
5-甲基吲哚
概述
描述
Synthesis Analysis
Various methods exist for synthesizing indoles, including traditional approaches such as the Bartoli indole synthesis and intramolecular Diels–Alder reactions. Additionally, novel methods have been developed, often starting from mono-functionalized arenes, leading to the construction of indole derivatives .
Molecular Structure Analysis
The molecular structure of 5-Methylindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The SMILES notation for 5-Methylindoline is Cc1ccc2NCCc2c1, and its InChI key is JFUAVVHABJWSFX-UHFFFAOYSA-N .
Chemical Reactions Analysis
In the synthesis of indoles, various methodologies have been explored, including hydride abstraction, charge transfer, and cyclization reactions. These reactions can occur in water or a mixture of water and organic solvents, offering potential for library synthesis .
Physical And Chemical Properties Analysis
科学研究应用
-
Biologically Active Compounds
- Field : Biochemistry and Pharmacology
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results : Indole derivatives, both natural and synthetic, show various biologically vital properties .
-
Synthesis of Various Organic Compounds
- Field : Organic Chemistry
- Application : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
- Results : The synthesis of indole derivatives leads to the creation of various organic compounds with potential biological and pharmaceutical activities .
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives have been reported to have antiviral properties . They can inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus .
- Results : Certain indole derivatives have shown inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Material Chemistry and Chemical Engineering
- Field : Material Chemistry and Chemical Engineering
- Application : Indole derivatives find applications in material chemistry and chemical engineering . They are used in the synthesis of various materials due to their intriguing properties .
- Results : The synthesis of materials using indole derivatives has led to the creation of more effective and environment-friendly methods for their preparation .
-
Antimicrobial Activity
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of various organic compounds . They are important types of molecules and natural products and play a main role in cell biology .
- Results : The synthesis of indole derivatives leads to the creation of various organic compounds with potential biological and pharmaceutical activities .
安全和危害
未来方向
属性
IUPAC Name |
5-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAVVHABJWSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554460 | |
| Record name | 5-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylindoline | |
CAS RN |
65826-95-1 | |
| Record name | 5-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

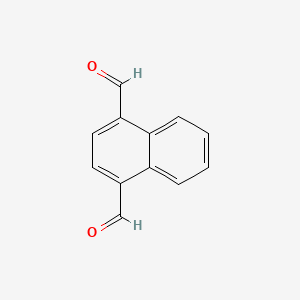
![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)

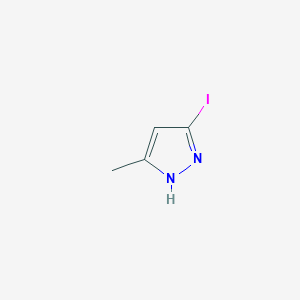
![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)
